molecular formula C20H22N2O3S B2367984 N-ethyl-4-oxo-N-(o-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898436-40-3

N-ethyl-4-oxo-N-(o-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2367984
CAS No.: 898436-40-3
M. Wt: 370.47
InChI Key: SHEPCMOQVVLLPR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely belongs to the class of compounds known as quinolones or pyrroloquinolines. Quinolones are a key class of compounds in medicinal chemistry, with many derivatives showing interesting pharmaceutical and biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrroloquinoline core, a common structure in many biologically active compounds. The compound also contains a sulfonamide group, which is a common functional group in many drugs .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Quinolones, for example, can undergo a variety of reactions, including oxidation, reduction, and various types of substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and its spectral properties (IR, UV-Vis, NMR, etc.) .

Scientific Research Applications

Synthesis and Antibacterial Activities

N-ethyl-4-oxo-N-(o-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide belongs to a class of compounds that have been explored for their antibacterial properties. A study by Tsuji, Tsubouchi, and Ishikawa (1995) demonstrated the synthesis and antibacterial activities of similar compounds, highlighting their potential against gram-positive bacteria and balanced in vitro activity with good intravenous efficacy (Tsuji, Tsubouchi & Ishikawa, 1995). Another study by Ishikawa et al. (1990) synthesized a series of substituted compounds for the treatment of systemic infections, showing potent antibacterial activity against both gram-positive and gram-negative bacteria (Ishikawa et al., 1990).

Antitubercular Activity

Research by Ukrainets, Tkach, and Grinevich (2008) developed an improved method for preparing compounds structurally similar to N-ethyl-4-oxo-N-(o-tolyl)-tetrahydro-1H-pyrroloquinoline-8-sulfonamide and evaluated their antitubercular activities. Their findings contribute to the understanding of this compound's potential in treating tuberculosis (Ukrainets, Tkach & Grinevich, 2008).

Diuretic and Antihypertensive Properties

A 2018 study by Shishkina et al. identified polymorphic modifications of a structurally related compound, noting its strong diuretic properties and potential as a new hypertension remedy (Shishkina et al., 2018). This suggests a possible application of N-ethyl-4-oxo-N-(o-tolyl)-tetrahydro-1H-pyrroloquinoline-8-sulfonamide in cardiovascular health.

Sulfonamide Hybrids and Pharmacological Properties

Ghomashi et al. (2022) reviewed the scientific reports on the synthesis and biological activity of sulfonamide hybrids, underlining the broad pharmacological applications of such compounds, including antibacterial, antitumor, and anti-neuropathic pain activities (Ghomashi et al., 2022). This indicates the potential of N-ethyl-4-oxo-N-(o-tolyl)-tetrahydro-1H-pyrroloquinoline-8-sulfonamide in diverse therapeutic areas.

Mechanism of Action

The mechanism of action of this compound would depend on its exact structure and the target it interacts with. Many quinolones, for example, act by inhibiting bacterial DNA gyrase .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure. As with all chemicals, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The future research directions involving this compound could be numerous, given the wide range of biological activities exhibited by quinolones and sulfonamides. These could include the development of new synthetic methods, the exploration of its biological activity, and its potential use in the development of new drugs .

Properties

IUPAC Name

N-ethyl-N-(2-methylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-3-22(18-7-5-4-6-14(18)2)26(24,25)17-12-15-8-9-19(23)21-11-10-16(13-17)20(15)21/h4-7,12-13H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEPCMOQVVLLPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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